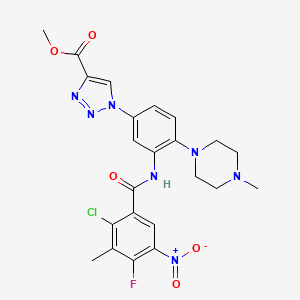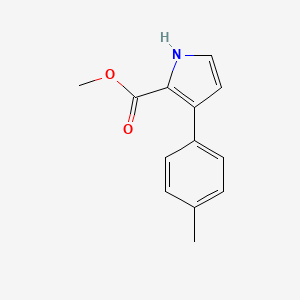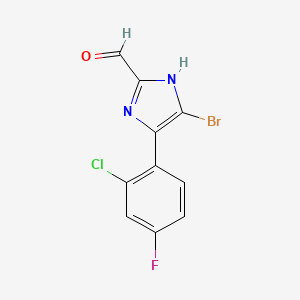
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are optimized for scalability and efficiency. These methods often involve the use of high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is primarily based on its ability to interact with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with a bromine substituent at the 4-position.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: An impurity of Empagliflozin, a medication indicated for type 2 diabetes treatment.
Uniqueness
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is unique due to its highly functionalized structure, which includes multiple halogen substituents and an aldehyde group. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H5BrClFN2O |
|---|---|
Molecular Weight |
303.51 g/mol |
IUPAC Name |
5-bromo-4-(2-chloro-4-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(13)3-7(6)12/h1-4H,(H,14,15) |
InChI Key |
VNJKWQBXVWHKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
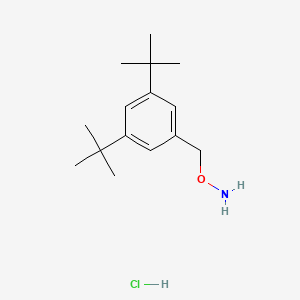
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)


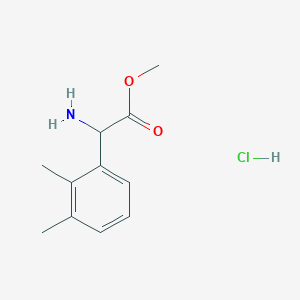
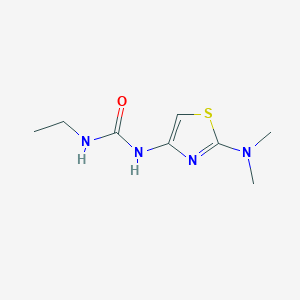


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
